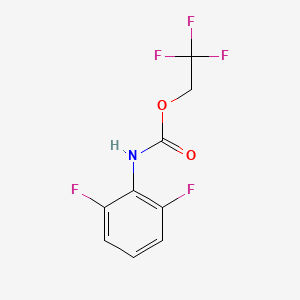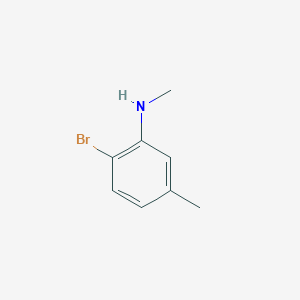
2-(Benzyloxy)-5-ethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-ethylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with a benzyloxy group and an ethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-(Benzyloxy)-5-ethylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) to form the corresponding organolithium compound.
Borylation: The organolithium compound is then treated with a boron source, such as trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Benzaldehyde and Benzoic Acid Derivatives: Formed through oxidation.
Nitrated or Sulfonated Derivatives: Formed through electrophilic aromatic substitution.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-ethylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-ethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product through reductive elimination, regenerating the palladium catalyst for further cycles.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the benzyloxy and ethyl substituents, making it less versatile in certain synthetic applications.
2-(Benzyloxy)phenylboronic Acid: Similar structure but without the ethyl group, affecting its reactivity and selectivity in reactions.
5-Ethyl-2-methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
Uniqueness: 2-(Benzyloxy)-5-ethylphenylboronic acid is unique due to the combined presence of the benzyloxy and ethyl groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H17BO3 |
|---|---|
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
(5-ethyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3 |
Clé InChI |
HFVMQZWBXBULDM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)



amine](/img/structure/B12089944.png)



![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
